

JHU-083: A Technical Guide to Blood-Brain Barrier Penetration

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Compound of Interest

Compound Name: JHU-083

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mechanism by which **JHU-083**, a novel glutamine antagonist prodrug, crosses the blood-brain barrier (BBB). The information presented herein is compiled from preclinical studies and is intended to inform researchers and professionals in the field of neuro-oncology and neuroscience drug development.

Introduction: The Prodrug Strategy for Brain Delivery

JHU-083 is a prodrug of the potent glutamine analog 6-diazo-5-oxo-L-norleucine (DON). The rationale behind the development of **JHU-083** was to overcome the poor oral bioavailability and limited BBB penetration of DON.^[1] By masking the carboxylate and amine functionalities of DON, **JHU-083** was created with enhanced drug-like properties, enabling its use for treating brain malignancies such as medulloblastoma and glioma.^{[2][3][4]}

Mechanism of Blood-Brain Barrier Transport

The primary mechanism by which **JHU-083** crosses the BBB is through its enhanced lipophilicity, which facilitates passive diffusion across the endothelial cells of the brain capillaries. The chemical modification of DON to form **JHU-083** (Ethyl 2-(2-Amino-4-methylpentanamido)-DON) increases its ability to permeate the lipid-rich membranes of the BBB.^[2]

Upon crossing the BBB, **JHU-083** is metabolized by enzymes within the brain to release the active compound, DON. This targeted delivery allows DON to exert its glutamine antagonist effects directly within the central nervous system, thereby inhibiting the growth of cancer cells that are highly dependent on glutamine metabolism.[\[3\]](#)[\[4\]](#)[\[5\]](#)

Quantitative Data: Brain Penetration and Pharmacokinetics

Preclinical studies in mice have demonstrated that oral administration of **JHU-083** leads to the accumulation of therapeutically relevant concentrations of DON in the brain. The following table summarizes the key quantitative findings from these studies.

Parameter	Value	Species	Dosage	Time Point	Brain Region(s)	Reference
DON Concentration	8–12 nmol/g	Mouse (athymic nude)	20 mg/kg (oral gavage)	1 hour	Cortex, Cerebellum, Brain Stem	[2]
Average DON Concentration	11.3 µM	Mouse (athymic nude)	20 mg/kg (oral gavage)	1 hour	Cerebellum	[2]

These data confirm that **JHU-083** effectively delivers DON to various regions of the brain at concentrations sufficient to induce apoptosis and reduce the growth of MYC-expressing medulloblastoma cells.[\[2\]](#)

Experimental Protocols

The following is a detailed methodology for a key experiment cited in the literature for assessing the brain penetration of **JHU-083**.

Brain Penetration Pharmacokinetic Study in Mice

Objective: To determine the concentration of DON in different brain regions following oral administration of **JHU-083**.

Materials:

- **JHU-083**
- Phosphate-buffered saline (PBS)
- Athymic nude mice
- Oral gavage needles
- Liquid nitrogen
- Dissection tools
- Liquid chromatography-mass spectrometry (LC-MS/MS) system

Procedure:

- Five athymic nude mice were administered a single DON-equivalent dose of 20 mg/kg **JHU-083**, dissolved in PBS, via oral gavage.[2]
- The dosing of the animals was staggered to ensure that each animal was exposed to the drug for exactly 1 hour.[2]
- After 1 hour post-dose, mice were euthanized.[2]
- The brains were immediately removed, and the cortex, cerebellum, and brain stem were manually dissected.[2]
- The dissected brain regions were flash-frozen in liquid nitrogen.[2]
- Extraction and quantification of DON from the brain tissue were performed using a previously described LC-MS/MS method.[2]

- Statistical analysis (e.g., one-way ANOVA) was used to compare DON concentrations across the different brain regions.[2]

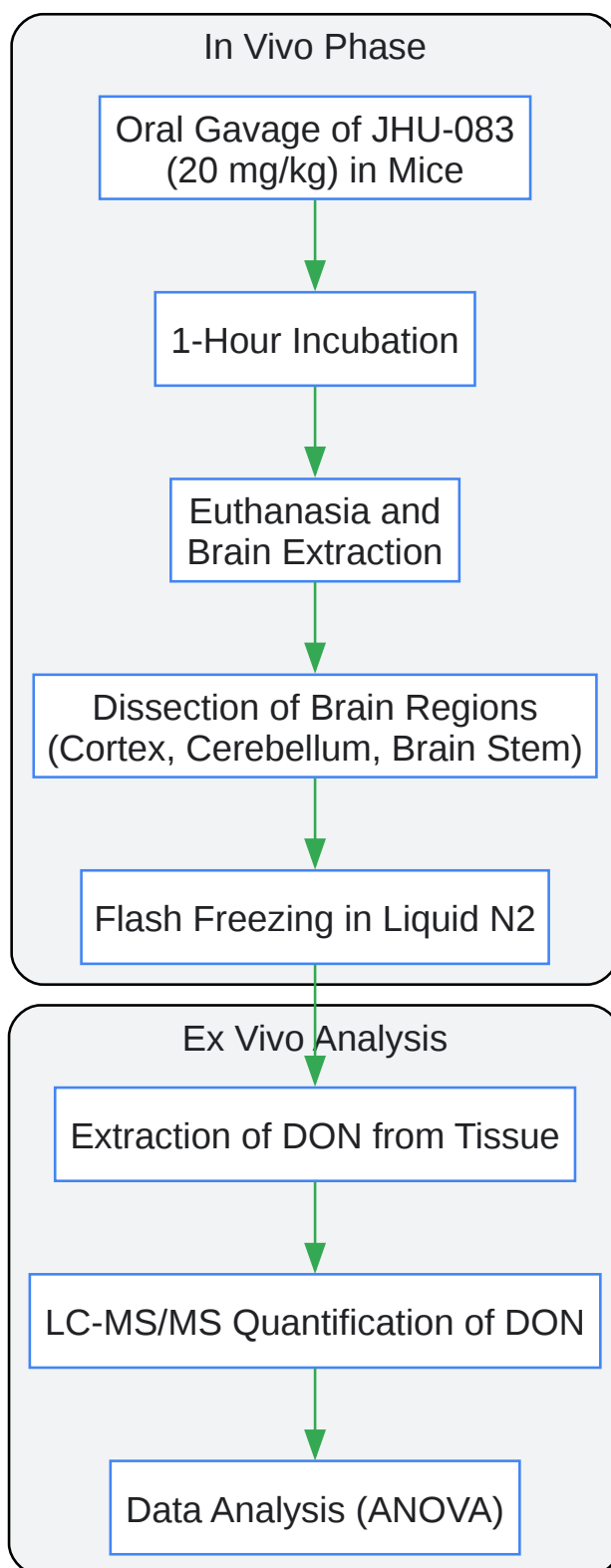
Visualizations: Pathways and Workflows

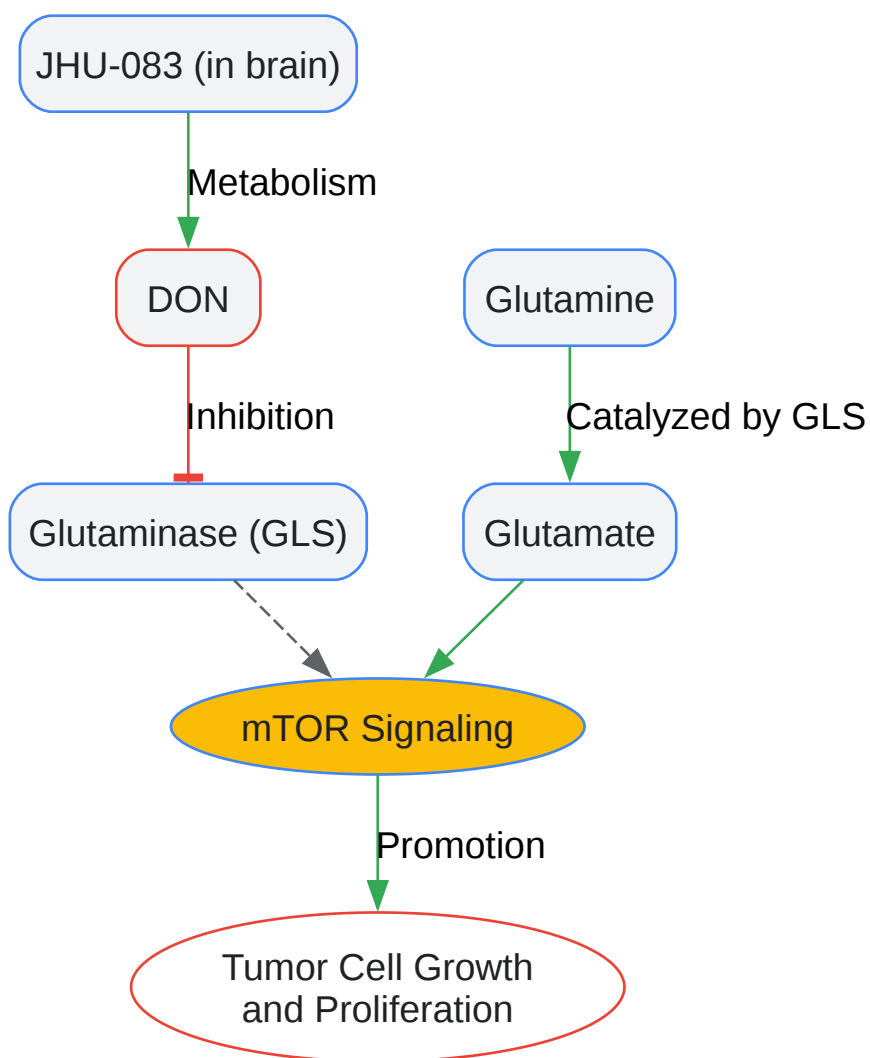
The following diagrams illustrate the key processes involved in **JHU-083**'s mechanism of action and experimental evaluation.



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Caption: Prodrug conversion and transport of **JHU-083** across the BBB.





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